![molecular formula C12H23NO4 B13390063 3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic Acid](/img/structure/B13390063.png)
3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is commonly used in the field of medicinal chemistry and organic synthesis due to its potent biological activity and its role as a protecting group for amines.
Synthetic Routes and Reaction Conditions:
Protection of Amines: The tert-butyloxycarbonyl group is introduced to protect the amine group of D-methylisoleucine.
Reaction Conditions: The reaction is usually carried out at ambient temperature or slightly elevated temperatures (up to 40°C) depending on the solvent and base used.
Industrial Production Methods:
Large-Scale Production: Industrial production involves similar methods but on a larger scale, often using automated systems to ensure consistency and purity.
Types of Reactions:
Oxidation: Boc-D-MeIle-OH can undergo oxidation reactions, particularly at the methyl group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group or further to an alkane.
Substitution: The tert-butyloxycarbonyl group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Trifluoroacetic acid or hydrochloric acid in methanol are commonly used for deprotection.
Major Products:
Oxidation Products: Hydroxyl or carbonyl derivatives of Boc-D-MeIle-OH.
Reduction Products: Alkane derivatives.
Substitution Products: Free amine derivatives after deprotection.
Aplicaciones Científicas De Investigación
Boc-D-MeIle-OH has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis reactions.
Biology: Studied for its role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications due to its biological activity.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Boc-D-MeIle-OH involves its role as a protecting group. The tert-butyloxycarbonyl group protects the amine group from unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways, including enzyme catalysis and protein interactions .
Comparación Con Compuestos Similares
tert-Butyloxycarbonyl-L-alanine: Another amino acid derivative used as a protecting group.
tert-Butyloxycarbonyl-L-phenylalanine: Used similarly in peptide synthesis.
Uniqueness:
Boc-D-MeIle-OH: is unique due to its specific structure, which includes a methyl group on the isoleucine backbone, providing distinct steric and electronic properties that influence its reactivity and biological activity.
By understanding the detailed properties and applications of Boc-D-MeIle-OH, researchers can better utilize this compound in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C12H23NO4 |
|---|---|
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15) |
Clave InChI |
HTBIAUMDQYXOFG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



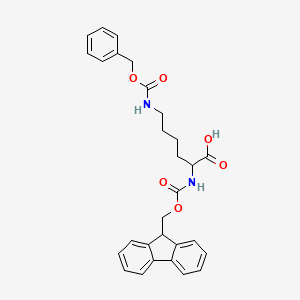
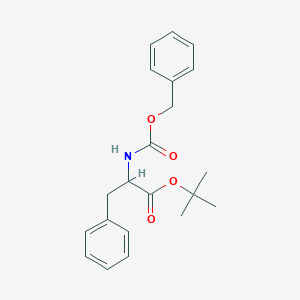



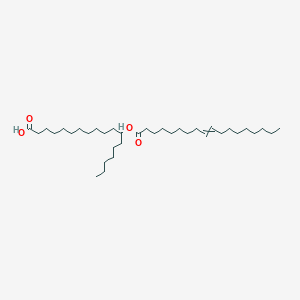
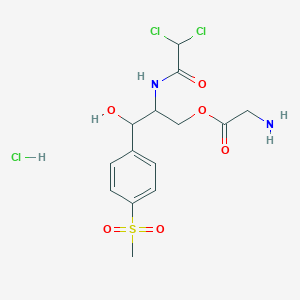
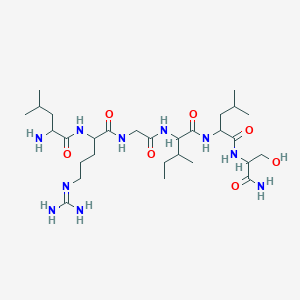

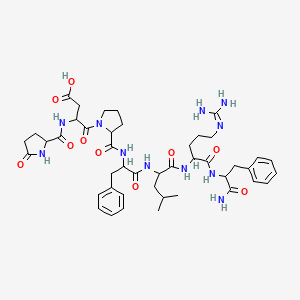
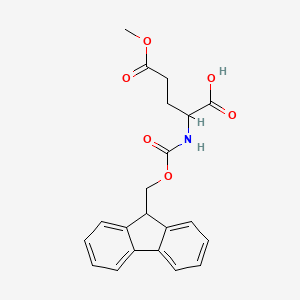
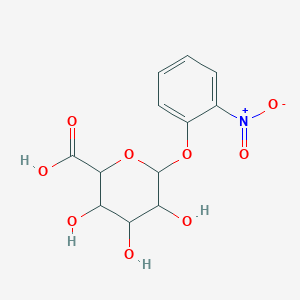
![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13390074.png)
